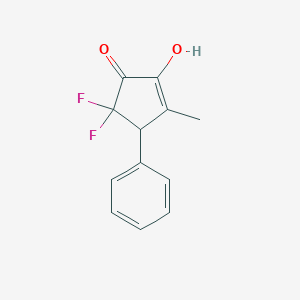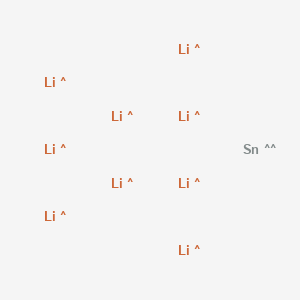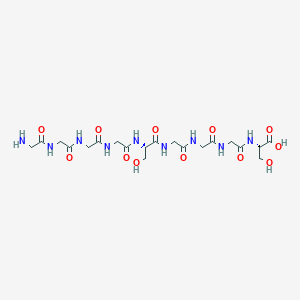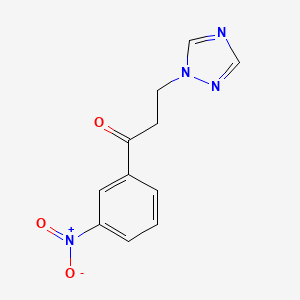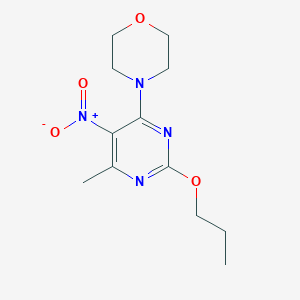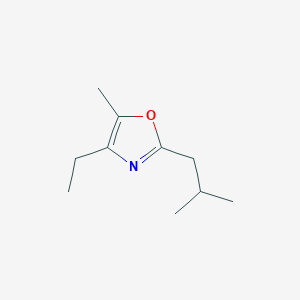![molecular formula C22H36Cl2O4 B14257952 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene CAS No. 220969-35-7](/img/structure/B14257952.png)
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is a complex organic compound with a unique structure that includes multiple ether and chloroethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene typically involves multiple steps. One common method involves the reaction of 1,2-bis(2-chloroethoxy)ethane with 4-(2,4,4-trimethylpentan-2-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the ether linkages.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohols .
科学的研究の応用
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether linkages with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene involves its interaction with various molecular targets. The chloroethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in hydrophobic interactions due to the presence of the trimethylpentan-2-yl group .
類似化合物との比較
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the trimethylpentan-2-yl group.
1,2-Bis(2-iodoethoxy)ethane: Contains iodine atoms instead of chlorine, leading to different reactivity.
Bis(2-chloroethyl)ether: A simpler compound with only two chloroethoxy groups.
Uniqueness
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene is unique due to its combination of multiple ether linkages and the bulky trimethylpentan-2-yl group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
220969-35-7 |
|---|---|
分子式 |
C22H36Cl2O4 |
分子量 |
435.4 g/mol |
IUPAC名 |
1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3 |
InChIキー |
QMXMPTDNOUWURE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
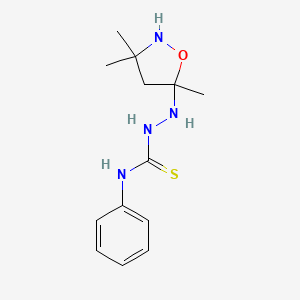
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
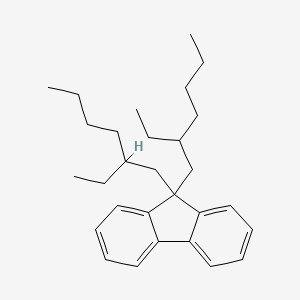
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)

